

Long-term safety considerations for chronic Tofersen administration

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Compound of Interest		
Compound Name:	Tofersen	
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Technical Support Center: Chronic Tofersen Administration

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term safety considerations for the chronic administration of **Tofersen**.

Frequently Asked Questions (FAQs)

Q1: What is **Tofersen** and how does it work?

Tofersen is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide dismutase 1 (SOD1) gene.[1][2] It is a synthetic, single strand of DNA that binds to the messenger RNA (mRNA) produced from the mutated SOD1 gene.[1][3][4] This binding action triggers the degradation of the SOD1 mRNA by an enzyme called RNase H, which in turn reduces the production of the toxic SOD1 protein. [3][4][5] By lowering the levels of this toxic protein, **Tofersen** aims to slow the progression of the disease.[6]

Q2: How is **Tofersen** administered for chronic use?

Tofersen is administered intrathecally, meaning it is injected directly into the cerebrospinal fluid (CSF) via a lumbar puncture.[1][3] The dosing regimen typically involves a series of three

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loading doses administered 14 days apart, followed by a maintenance dose of 100 mg every 28 days.[7]

Q3: What are the most common adverse events observed with long-term **Tofersen** administration?

The most frequently reported adverse events in clinical trials and real-world settings are often mild to moderate and can be related to the lumbar puncture procedure itself.[8] These include:

- Pain (including back pain, procedural pain, and pain in extremities)[9]
- Headache[10]
- Fatigue[9][10]
- Fall
- Arthralgia (joint pain)[9]
- Myalgia (muscle pain)[9]
- Increased white blood cell count in the CSF (pleocytosis)[9]

Q4: What are the serious neurologic adverse events associated with chronic **Tofersen** use?

Serious neurologic adverse events have been reported in a subset of patients receiving **Tofersen**.[2][9] Researchers should be vigilant for symptoms of the following conditions:

- Myelitis and Radiculitis: Inflammation of the spinal cord and nerve roots, respectively.[2][6][9]
- Papilledema and Elevated Intracranial Pressure: Swelling of the optic nerve due to increased pressure inside the skull.[2][6][9]
- Aseptic Meningitis: Inflammation of the membranes surrounding the brain and spinal cord that is not caused by a bacterial infection.[2][6][9]

In clinical trials, approximately 7% of participants treated with the 100 mg dose of **Tofersen** experienced serious neurologic adverse events.[2][11]



Q5: Are there specific laboratory findings that require monitoring during chronic **Tofersen** administration?

Yes, changes in cerebrospinal fluid (CSF) are commonly observed. These include:

- Pleocytosis: An increase in the number of white blood cells in the CSF.[10][12]
- Elevated CSF Protein: An increase in the total protein concentration in the CSF.[8]

These findings can be indicative of an inflammatory response and should be monitored regularly.[10]

Troubleshooting Guides

Issue: Subject presents with symptoms of myelitis or radiculitis (e.g., weakness, sensory changes, pain).

Troubleshooting Steps:

- Immediate Neurological Evaluation: Conduct a thorough neurological examination to assess the extent of the symptoms.
- Diagnostic Workup: Initiate a diagnostic workup as per standard of care, which may include neuroimaging (MRI of the spinal cord) and further CSF analysis.[9]
- Consider **Tofersen** Interruption: Depending on the severity of the symptoms, interruption or discontinuation of **Tofersen** may be necessary.[9] In some clinical trial cases, symptoms resolved without stopping treatment, while in others, discontinuation was required.[9]
- Symptomatic Management: Provide appropriate symptomatic treatment, which may include corticosteroids.[13]

Issue: Subject develops symptoms of elevated intracranial pressure or papilledema (e.g., headache, vision changes, nausea).

Troubleshooting Steps:

Ophthalmological Examination: Perform a fundoscopic exam to check for papilledema.



- Diagnostic Imaging: Consider neuroimaging, such as an MRI or CT scan of the brain.
- Standard of Care Treatment: Initiate treatment for elevated intracranial pressure according to standard medical practice.[9] In clinical trials, all reported cases of papilledema and elevated intracranial pressure resolved with standard treatment, and no patients had to discontinue **Tofersen** for this reason.[9]

Issue: Subject shows signs of aseptic meningitis (e.g., stiff neck, fever, headache, confusion).

Troubleshooting Steps:

- CSF Analysis: Perform a lumbar puncture to analyze the CSF for signs of inflammation (e.g., pleocytosis, elevated protein) and to rule out infectious causes.
- Treatment Initiation: Begin treatment according to the standard of care for aseptic meningitis.
 [9]
- Evaluate Tofersen Continuation: While some cases in clinical trials led to discontinuation, others did not.[9] The decision to continue Tofersen should be made based on the clinical judgment of the investigating team.

Data Presentation

Table 1: Common Adverse Reactions with Chronic **Tofersen** Administration



Adverse Reaction	Frequency	Severity
Pain (procedural, back, extremity)	Common	Mild to Moderate
Headache	Common	Mild to Moderate
Fall	Common	Mild to Moderate
Arthralgia (Joint Pain)	≥10% of patients	Mild to Moderate
Myalgia (Muscle Pain)	≥10% of patients	Mild to Moderate
Fatigue	≥10% of patients	Mild to Moderate
CSF White Blood Cell Increased	≥10% of patients	N/A

Source:[9][10]

Table 2: Serious Neurologic Adverse Events with 100 mg Tofersen

Adverse Event	Incidence	Management and Outcome
Myelitis	4 cases reported	2 discontinued Tofersen, all resolved
Radiculitis	2 cases reported	All resolved without discontinuation
Aseptic Meningitis	2 cases reported	1 discontinued Tofersen, both resolved
Intracranial Hypertension/Papilledema	4 cases reported	All resolved with standard care, no discontinuations

Source:[2][9][11]

Experimental Protocols

Protocol: Monitoring for Neuroinflammation



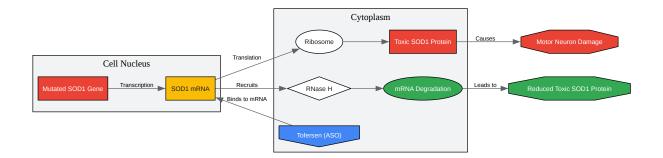
- Baseline Assessment: Prior to initiating Tofersen, perform a baseline neurological examination and CSF analysis (cell count, differential, and total protein).
- Regular CSF Monitoring: Collect CSF samples at regular intervals (e.g., every 3-6 months)
 during chronic administration.
- CSF Analysis Parameters:
 - White blood cell count with differential
 - Total protein concentration
 - Consider exploratory biomarkers of neuroinflammation such as chitinase-3-like protein 1
 (CHI3L1) and serpin family A member 1 (SerpinA1), as some studies have shown these
 may increase with Tofersen treatment.[14][15]
- Clinical Correlation: Correlate any abnormalities in CSF with the patient's clinical presentation. Asymptomatic pleocytosis and protein elevation have been reported.[13]

Protocol: Assessment of Target Engagement and Neurodegeneration

- Biomarker Measurement: At baseline and regular follow-up intervals, measure the following biomarkers:
 - CSF SOD1 Protein: To confirm target engagement. Tofersen has been shown to reduce
 CSF SOD1 levels.[1][16]
 - Plasma and/or CSF Neurofilament Light Chain (NfL): As a marker of axonal injury and neurodegeneration. A reduction in NfL is considered a key indicator of **Tofersen**'s therapeutic effect.[1][6][17]
- Immunoassay Technique: Utilize sensitive immunoassay techniques, such as semiautomated immunoassays (e.g., Ella™ technology), for accurate quantification of these biomarkers.[14][15]
- Data Analysis: Analyze longitudinal trends of these biomarkers to assess the biological response to **Tofersen** over time.



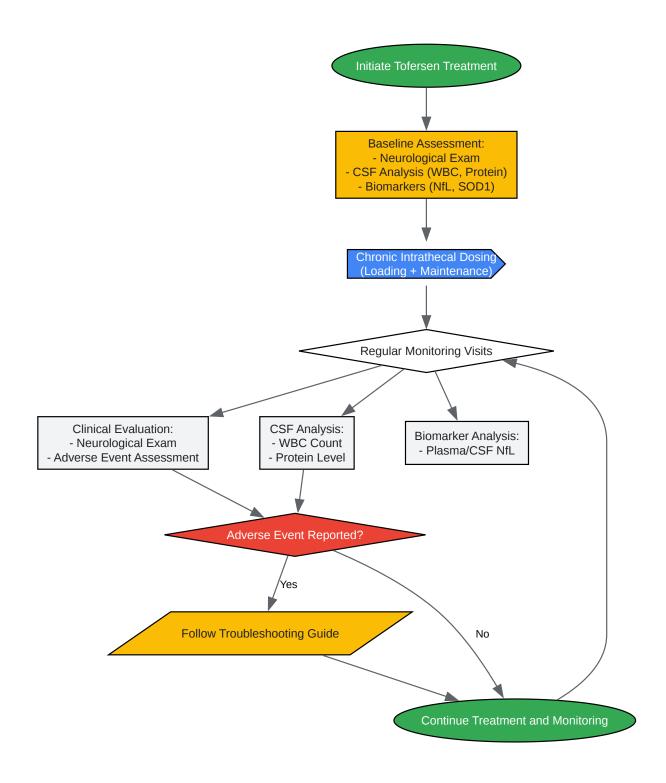
Visualizations



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Caption: **Tofersen**'s mechanism of action in reducing toxic SOD1 protein.

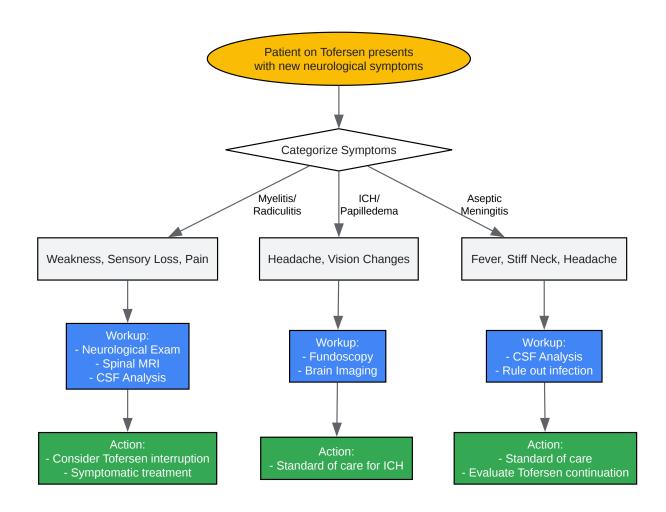




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Caption: Workflow for long-term safety monitoring of **Tofersen**.





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Caption: Troubleshooting logic for serious neurologic adverse events.

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References

1. als.org [als.org]

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- 2. Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Tofersen? [synapse.patsnap.com]
- 4. What is the mechanism of Tofersen? [synapse.patsnap.com]
- 5. Recent Progress of Antisense Oligonucleotide Therapy for Superoxide Dismutase 1-mutated Amyotrophic Lateral Sclerosis: Focus on Tofersen[v1] | Preprints.org [preprints.org]
- 6. Tofersen StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Tofersen treatment leads to sustained stabilization of disease in SOD1 ALS in a "real-world" setting PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Adverse Events | QALSODY® (tofersen) [galsodyhcp.com]
- 10. What are the side effects of Tofersen? [synapse.patsnap.com]
- 11. Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-term treatment of SOD1 ALS with tofersen: a multicentre experience in 17 patients
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurodegenerative and neuroinflammatory changes in SOD1-ALS patients receiving tofersen PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neurologylive.com [neurologylive.com]
- 17. FDA Approves new drug: Qalsody (tofersen) | ALS Northwest [alsnorthwest.org]
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